Band Gap Differentiation: DyP (1.15 eV) vs. YbP (1.30 eV) — Direct Optical Absorption Comparison
In a direct head-to-head experimental study, Ren and Meng (1988) synthesized both DyP and YbP by identical solid-state reaction methods and measured their optical absorption spectra to determine fundamental band gaps. DyP exhibits a band gap of 1.15 eV, while YbP shows a wider gap of 1.30 eV . This 0.15 eV difference (approximately 13% larger gap for YbP) places DyP closer to the optimal single-junction photovoltaic range and affects the onset of optical absorption and carrier generation thresholds. Both compounds are n-type semiconductors with comparable bulk resistivity (~10⁻² Ω·cm), but the narrower gap of DyP makes it the preferential candidate when lower-energy photon harvesting or reduced turn-on voltage in Schottky junctions is required.
| Evidence Dimension | Optical band gap (fundamental absorption edge) |
|---|---|
| Target Compound Data | DyP: 1.15 eV |
| Comparator Or Baseline | YbP: 1.30 eV |
| Quantified Difference | Δ = 0.15 eV (YbP gap is ~13% wider than DyP) |
| Conditions | Solid-state reaction synthesis; X-ray powder diffraction for phase confirmation; optical absorption spectrometry; four-probe resistivity and Van der Pauw Hall measurements at room temperature. |
Why This Matters
Procurement of DyP over YbP for optoelectronic applications is justified when a narrower band gap (closer to 1.1–1.2 eV) is needed for enhanced visible-to-near-IR absorption, while YbP's wider 1.30 eV gap may be preferable for UV-visible detection — the 0.15 eV gap is an intrinsic, non-tunable material property that cannot be circumvented by post-synthesis processing.
- [1] Ren Y, Meng J. On the Optical and Electrical Properties of Dysprosium and Ytterbium Monophosphides. Chinese Journal of Applied Chemistry, 1988, 5(3): 39–42. View Source
